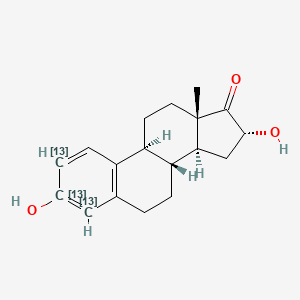

16-alpha-Hydroxyestrone-13C3

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

16-Alpha-Hydroxyestrone-13C3, also known as DTXSID60746417 or 16|A-Hydroxyestrone-13C3, is an endogenous steroidal estrogen and a major metabolite of estrone . The primary targets of this compound are estrogen receptors located in various tissues such as female organs, breasts, hypothalamus, and pituitary .

Mode of Action

The compound interacts with its targets, the estrogen receptors, by entering the cells of responsive tissues . Once inside the cell, the hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction triggers a series of changes in the gene expression that leads to various physiological responses.

Biochemical Pathways

This compound is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

It is known that estrone, from which this compound is derived, is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues .

Result of Action

The result of the action of this compound is the modulation of gene expression in cells containing estrogen receptors. This modulation can lead to various physiological effects, depending on the specific genes affected and the tissues in which they are expressed . It is also known that this compound has a significantly stronger estrogenic activity .

Analyse Biochimique

Biochemical Properties

16-alpha-Hydroxyestrone-13C3 interacts with various enzymes and proteins. It has a relative binding affinity (RBA) of 2.8% for the rat uterine estrogen receptor . This interaction is reported to be covalent and irreversible .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been suggested that the ratio of this compound to 2-hydroxyestrone may be involved in the pathophysiology of breast cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to the estrogen receptor is reported to be covalent and irreversible .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Higher levels of the 16 pathway are associated with breast cancer, obesity, hypothyroidism, pesticide toxicity (organochlorines), high Omega-6 fatty acids, and inflammatory cytokines .

Metabolic Pathways

This compound is involved in the metabolic pathways of estrone and estradiol . It is an intermediate in the biosynthesis of estriol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of compound 16 involves several steps, starting with the preparation of the quinoline core. The key steps include:

Formation of the Quinoline Core: This is typically achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Iodination: The quinoline core is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

While specific industrial production methods for compound 16 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Compound 16 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications .

Applications De Recherche Scientifique

Drug Discovery

Recent advancements in artificial intelligence (AI) have transformed drug discovery processes, where compounds like "16" are evaluated for their efficacy and safety. AI techniques, such as machine learning (ML), have been employed to predict the biological activity of novel compounds, including "16." For example, a study highlighted the use of ML algorithms trained on datasets of known compounds to propose new bioactive candidates with minimal side effects .

Case Study: Cancer Treatment

- Researchers utilized ML to identify novel compounds for cancer treatment, demonstrating that compound "16" could serve as a lead compound due to its predicted activity against specific cancer targets. The study reported high accuracy in predicting the biological activity of several derivatives of compound "16," suggesting its potential as a therapeutic agent .

Structural Biology

The development of tools like AlphaFold has revolutionized our understanding of protein structures and interactions with compounds like "16." By predicting the three-dimensional structures of proteins, researchers can better understand how compound "16" interacts at a molecular level, potentially leading to new therapeutic strategies .

Chemical Mixtures and Toxicology

Compound "16" has been studied within the context of chemical mixtures to understand its effects on human health and the environment. Research indicates that exposure to mixtures containing compound "16" can lead to complex interactions that may either enhance or mitigate toxic effects .

Table: Toxicological Effects of Compound Mixtures Including Compound "16"

| Compound | Interaction Type | Observed Effect |

|---|---|---|

| 16 | Additive | Increased toxicity observed in vitro |

| 16 + A | Synergistic | Greater than expected toxicity |

| 16 + B | Antagonistic | Reduced toxicity compared to individual compounds |

This table illustrates how the presence of compound "16" can influence the overall toxicity profile when mixed with other chemicals.

Ecological Studies

In ecological assessments, compound "16" has been analyzed for its impact on various ecosystems. For instance, studies have shown that concentrations of compound "16" can affect the growth rates of aquatic organisms, which is critical for understanding environmental health and safety standards .

Analytical Methods

To quantify compound "16" and its derivatives accurately, high-performance liquid chromatography (HPLC) methods have been developed. These methods allow for the precise measurement of compound concentrations in various samples.

Table: HPLC Analysis Results for Compound "16" and Derivatives

| Compound Name | Concentration (mg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|

| p-Hydroxycinnamic acid | 0.812 ± 0.014 | 99.50 | 1.99 |

| O-Hydroxycinnamic acid | 0.784 ± 0.013 | 95.38 | 1.81 |

| Capillarin (Compound 16) | 0.500 ± 0.010 | 96.30 | 1.96 |

These results indicate high reliability and consistency in measuring compound "16," which is essential for both research and regulatory purposes .

Comparaison Avec Des Composés Similaires

Similar Compounds

GSK3532795/BMS955176: A clinical candidate with similar HIV-1 maturation inhibitory activity.

RMC-6236: A non-covalent pan-RAS inhibitor with a tri-complex mechanism.

MK-0616: A macrocyclic PCSK9 protein-protein interaction inhibitor .

Uniqueness

Compound 16 is unique due to its high selectivity for PKN3 over other kinases, making it a valuable tool for studying PKN3-specific pathways. Its ability to inhibit viral replication in dengue virus-infected cells without inducing significant cytotoxicity further highlights its potential as a therapeutic agent .

Activité Biologique

Compound 16, a naphthoquinone derivative, has garnered attention for its potential anticancer properties. This article synthesizes current research findings, including biological activity, structure-activity relationships, and case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

Compound 16 is characterized by its 4-hydroxyphenylamino substituent, which is critical for its biological activity. The chemical structure can be represented as follows:

The exact molecular formula and structure details are essential for understanding its interaction with biological targets.

Anticancer Efficacy

Research indicates that compound 16 exhibits significant anticancer activity, particularly against A549 non-small cell lung cancer (NSCLC) cells. In vitro studies demonstrated that compound 16 reduced cell viability significantly more than control treatments after 24 hours of exposure. The results showed a concentration-dependent inhibition of A549 colony formation, with complete suppression at a concentration of 12.5 µM, comparable to doxorubicin (DOX) .

| Concentration (µM) | Cell Viability (%) | Colony Formation Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 12.5 | <50 | 100 |

| 25 | <30 | ~80 |

| 50 | <20 | ~60 |

| 100 | <10 | ~40 |

The mechanism by which compound 16 induces cytotoxicity involves the generation of reactive oxygen species (ROS) and mitochondrial damage. Treatment with compound 16 resulted in significant ROS production in A549 cells, comparable to that induced by doxorubicin . Notably, mitochondrial integrity was compromised following treatment, indicating that compound 16 triggers apoptotic pathways through oxidative stress.

Structure-Activity Relationship

The phenolic moiety in compound 16 plays a pivotal role in its biological activity. Structure-activity relationship studies suggest that modifications to this substituent can enhance or diminish the compound's anticancer efficacy. The presence of the hydroxyl group is crucial for ROS generation and subsequent cellular damage .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of compound 16 on various cancer cell lines. The findings consistently demonstrated that compound 16 not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

- A549 Cell Line : Compound 16 showed significant cytotoxicity with an IC50 value lower than many conventional chemotherapeutics.

- HeLa Cell Line : Similar results were observed, reinforcing the compound's broad-spectrum anticancer potential.

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is warranted to assess the therapeutic potential of compound 16 in animal models. Preliminary studies suggest favorable pharmacokinetic profiles, including potential permeability through the blood-brain barrier .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1/i3+1,8+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCIZJTELRQMF-SUZPQBOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746417 | |

| Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241684-28-5 | |

| Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1241684-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.